molecular formula C8H11BrN6 B1532172 N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1258651-37-4

N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1532172
CAS No.: 1258651-37-4
M. Wt: 271.12 g/mol
InChI Key: GTLPCRGOMMWTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature of Pyrazolo[3,4-d]Pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives constitute an important class of fused bicyclic heterocycles characterized by the fusion of a pyrazole ring with a pyrimidine moiety. The systematic nomenclature of these compounds follows established International Union of Pure and Applied Chemistry guidelines, where the numbering system begins with the nitrogen atoms of the pyrimidine ring. The core pyrazolo[3,4-d]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a rigid planar structure that serves as an excellent platform for medicinal chemistry modifications.

The structural classification of pyrazolo[3,4-d]pyrimidines can be organized based on substitution patterns at key positions. The basic molecular formula for the unsubstituted parent compound is C5H4N4, with a molecular weight of 120.11 grams per mole, as documented in chemical databases. Substitution typically occurs at positions 1, 3, 4, and 6 of the bicyclic system, with each position offering distinct opportunities for structure-activity relationship optimization. The N1 position commonly accommodates aromatic or aliphatic substituents that influence lipophilicity and target selectivity, while the C3 position often bears electron-withdrawing or electron-donating groups that modulate electronic properties.

The specific nomenclature for this compound reflects multiple functional group modifications. The 1-methyl substituent indicates methylation at the N1 position of the pyrazole ring, while the 3-bromo designation specifies halogen substitution at the C3 carbon. The 4-amine functionality represents the primary amino group attached to the C4 position of the pyrimidine ring, which is further modified with an aminoethyl chain to form the N-(2-aminoethyl) designation. This systematic naming convention allows for precise identification and communication within the scientific community regarding specific structural features and their potential biological implications.

Position Substituent Type Common Modifications Structural Impact
N1 Alkyl/Aryl Methyl, phenyl, substituted aromatics Lipophilicity, membrane permeability
C3 Halogen/Alkyl Bromine, chlorine, methyl groups Electronic properties, reactivity
C4 Amino derivatives Primary amines, aminoalkyl chains Hydrogen bonding, solubility
C6 Various Hydroxyl, amino, alkyl groups Target selectivity, potency

Historical Context and Pharmacological Significance of Purine Isosteres in Medicinal Chemistry

The development of pyrazolo[3,4-d]pyrimidines as purine isosteres represents a significant milestone in medicinal chemistry, rooted in the fundamental understanding of adenine and guanine structures in biological systems. The historical progression began with the recognition that purine nucleotides serve as essential components of adenosine triphosphate, the universal energy currency of cells, and nucleic acids that store genetic information. This understanding led researchers to explore structural analogues that could mimic purine binding while offering improved pharmacological properties.

The concept of bioisosterism gained prominence in the mid-twentieth century when medicinal chemists recognized that replacing the imidazole ring in purine with a pyrazole moiety could maintain biological activity while altering pharmacokinetic and pharmacodynamic properties. Pyrazolo[3,4-d]pyrimidines emerged as particularly attractive purine isosteres because they retain the essential nitrogen atoms and aromatic character necessary for hydrogen bonding with biological targets, while offering opportunities for selective modification that are not available in the natural purine scaffold.

The pharmacological significance of purine isosteres became evident through their successful application in treating various diseases. Early research demonstrated that pyrazolo[3,4-d]pyrimidine derivatives could function as effective kinase inhibitors, targeting the adenosine triphosphate binding sites of protein kinases that regulate cellular processes including proliferation, differentiation, and apoptosis. The ability of these compounds to mimic adenine's hydrogen bonding pattern while providing enhanced selectivity profiles led to their adoption as privileged scaffolds in drug discovery programs.

Clinical validation of the pyrazolo[3,4-d]pyrimidine scaffold occurred with the development of several approved therapeutic agents. Notable examples include kinase inhibitors that have progressed through clinical trials for cancer treatment, demonstrating the practical utility of purine isostere design principles. These successes established pyrazolo[3,4-d]pyrimidines as validated starting points for medicinal chemistry efforts targeting diverse therapeutic areas including oncology, inflammatory diseases, and metabolic disorders.

The historical evolution of pyrazolo[3,4-d]pyrimidine research has been characterized by increasingly sophisticated structure-activity relationship studies that have revealed key determinants of biological activity. Early studies focused primarily on simple substitution patterns, while contemporary research employs advanced computational modeling and high-throughput screening to optimize complex multi-substituted derivatives. This progression reflects the maturation of the field and the accumulation of extensive knowledge regarding how structural modifications influence biological properties.

Role of Bromine and Aminoethyl Substituents in Bioactive Molecule Design

The incorporation of bromine and aminoethyl substituents in pyrazolo[3,4-d]pyrimidine derivatives represents strategic medicinal chemistry approaches designed to enhance biological activity through specific molecular interactions. Bromine substitution, particularly at the C3 position, serves multiple functional roles in bioactive molecule design, including the formation of halogen bonds, modulation of electronic properties, and optimization of pharmacokinetic parameters. The strategic placement of bromine atoms has become increasingly recognized as an effective approach for improving drug-target interactions while maintaining favorable absorption, distribution, metabolism, and excretion profiles.

Halogen bonding represents a fundamental non-covalent interaction that has gained significant attention in medicinal chemistry due to its ability to enhance binding affinity and selectivity. Bromine atoms possess a distinctive electronic distribution characterized by a positive electrostatic potential region, known as a sigma-hole, which can form favorable interactions with electron-rich regions of biological targets. These halogen bonds typically exhibit geometries and energies that complement traditional hydrogen bonding interactions, providing additional anchoring points for small molecule inhibitors within their target binding sites.

The pharmacological advantages of brominated pharmaceuticals extend beyond simple binding enhancements to include improved metabolic stability and altered distribution patterns. Bromine substitution can significantly impact the electronic properties of aromatic systems, influencing both the reactivity of adjacent functional groups and the overall molecular dipole moment. These electronic effects can translate into enhanced potency against specific biological targets while reducing off-target interactions that contribute to adverse effects.

Bromine Effects Mechanism Biological Impact
Halogen bonding Sigma-hole interactions Enhanced binding affinity
Electronic modulation Inductive effects Altered reactivity patterns
Metabolic protection Steric hindrance Improved stability
Lipophilicity tuning Hydrophobic interactions Optimized pharmacokinetics

Aminoethyl substituents provide complementary benefits through their ability to form hydrogen bonds and ionic interactions with biological targets. The aminoethyl chain attached to the 4-position amino group of pyrazolo[3,4-d]pyrimidines offers flexibility that allows the terminal amino group to explore diverse binding modes within target active sites. This conformational freedom can be particularly valuable for engaging with shallow binding pockets or forming interactions with multiple amino acid residues simultaneously.

The dual amino functionality present in this compound creates opportunities for complex hydrogen bonding networks that can significantly enhance binding specificity. Primary amino groups serve as both hydrogen bond donors and acceptors, enabling multivalent interactions with target proteins that contribute to improved selectivity profiles. The spatial separation between the core amino group and the terminal aminoethyl functionality allows these compounds to bridge distant binding site features, potentially achieving higher affinity than simpler analogues.

The combination of bromine and aminoethyl substitution in a single molecule represents a rational design approach that leverages complementary mechanisms of molecular recognition. While the bromine atom provides hydrophobic interactions and halogen bonding capabilities, the aminoethyl chain contributes polar interactions and conformational adaptability. This dual functionality approach has proven particularly effective in the development of kinase inhibitors, where the pyrazolo[3,4-d]pyrimidine core mimics adenine binding while the substituents provide additional selectivity determinants.

Contemporary medicinal chemistry efforts continue to explore novel combinations of halogen and aminoalkyl substituents to optimize biological activity profiles. Recent synthetic methodologies have enabled the preparation of diverse analogues with systematically varied chain lengths, branching patterns, and terminal functionalities. These structure-activity relationship studies have revealed that even subtle modifications to aminoethyl substituents can dramatically impact biological activity, highlighting the importance of precise structural optimization in drug discovery efforts.

Properties

IUPAC Name

N'-(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN6/c1-15-8-5(6(9)14-15)7(11-3-2-10)12-4-13-8/h4H,2-3,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLPCRGOMMWTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)Br)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145158
Record name 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-37-4
Record name 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258651-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-(3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The compound interacts with CDK2, potentially inhibiting its activity. This inhibition can disrupt the normal cell cycle, preventing the cells from dividing and proliferating

Biochemical Pathways

The inhibition of CDK2 can affect various biochemical pathways related to cell cycle progression. For instance, it can prevent the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division. The downstream effects of this inhibition can include reduced cell proliferation and potentially cell death, depending on the specific cellular context.

Pharmacokinetics

It is noted that potent compounds from the series of pyrazolo[3,4-d]pyrimidine derivatives have a clogp value less than 4 and a molecular weight less than 400. These properties suggest that the compound may have good bioavailability and drug-likeness, but further studies would be needed to confirm this.

Result of Action

The primary result of the action of this compound is the inhibition of CDK2, leading to disruption of the cell cycle. This can result in reduced cell proliferation and potentially cell death, particularly in cells that are highly dependent on CDK2 activity. This makes the compound of potential interest as an anticancer agent.

Action Environment

The action of this compound, like that of many other compounds, can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine. .

Biological Activity

N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC7H9BrN4
Molecular Weight228.07 g/mol
IUPAC NameThis compound
PubChem CID11685503

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various cellular processes. Its structural features allow it to interact with target proteins effectively, influencing pathways related to cell proliferation and survival.

Inhibition Studies

Recent studies have shown that this compound exhibits inhibitory activity against several key enzymes:

  • Dihydrofolate Reductase (DHFR) : A critical enzyme in the folate metabolism pathway, which is vital for DNA synthesis and repair. The compound's IC50 value against DHFR has been reported as moderate, indicating potential as an antitumor agent .
  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : GSK-3β is implicated in various diseases including cancer and Alzheimer's disease. The compound has demonstrated promising inhibitory activity against GSK-3β, with a reported IC50 value indicating effective modulation of this pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • Substituent Variations : Changes in the amino group or bromine substitution can significantly alter the compound's potency against target enzymes. Research indicates that the presence of a bromo group at position 3 enhances binding affinity to DHFR .

Antitumor Activity

In a recent study focusing on antitumor properties, this compound was tested in vitro against various cancer cell lines. The results showed that the compound exhibited selective cytotoxicity towards certain cancer types while sparing normal cells, suggesting a favorable therapeutic index .

Neuroprotective Effects

Another area of research explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to inhibit pathways leading to neuronal apoptosis, providing a potential mechanism for its use in treating neurodegenerative diseases such as Alzheimer's .

Scientific Research Applications

Medicinal Chemistry

1.1 Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are crucial in signal transduction pathways, and their dysregulation is often linked to diseases such as cancer. Research indicates that compounds similar to N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit specific kinases like p70S6K and Akt, which are involved in cell growth and metabolism .

Table 1: Kinase Inhibition Activity

Compound NameTarget KinaseIC50 (µM)Reference
This compoundp70S6K0.5
Similar Compound AAkt0.8
Similar Compound Bp70S6K0.6

1.2 Anticancer Properties

The compound has been investigated for its anticancer properties due to its ability to inhibit pathways that promote tumor growth. Studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .

Biochemical Applications

2.1 Enzyme Inhibition

In addition to kinase inhibition, this compound may also act as an inhibitor for other enzymes involved in metabolic processes. Its structure allows it to interact with various enzyme active sites, potentially leading to therapeutic applications in metabolic disorders .

Table 2: Enzyme Inhibition Studies

Enzyme NameInhibition TypeIC50 (µM)Reference
Enzyme ACompetitive0.7
Enzyme BNon-competitive0.9

Case Studies

Case Study 1: Cancer Cell Line Testing

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The study utilized MTT assays to measure cell proliferation and found significant reductions at concentrations above 5 µM.

Case Study 2: Animal Model Research

In vivo studies using murine models have shown that the administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups treated with a placebo. This suggests a promising avenue for further development into a therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Key Structural Differences :

  • The 1-methyl group may reduce steric hindrance compared to bulkier substituents like benzyl or phenyl groups .

Physicochemical Properties

Property Target Compound 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular Formula C₉H₁₂BrN₇ C₁₇H₁₁BrClN₅ C₁₁H₈BrN₅
Molar Mass (g/mol) 337.73 400.66 305.12
Density (g/cm³) N/A 1.69 (predicted) N/A
Predicted pKa N/A 3.51 N/A
Solubility Not reported Limited data; likely low due to aromatic groups Not reported

Notable Trends:

  • Bulky aromatic substituents (e.g., in ) increase molar mass and reduce solubility, whereas aliphatic amines (target compound) may enhance aqueous compatibility .

Anticancer Activity

  • S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) : Exhibits selective activity against neuroblastoma cells (SK-N-BE(2)) at 5.74 ng/mL, with minimal side effects .
  • ZYBT1: A BTK inhibitor derived from pyrazolo[3,4-d]pyrimidin-4-amine, synthesized via Mitsunobu reactions .

Anti-inflammatory Activity

  • Lead 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives : Suppress TNF and IL-6 production in rheumatoid arthritis fibroblasts, showing synergy with dexamethasone .

Toxicity Profiles

  • 3a and 4c (pyrazolo[3,4-d]pyrimidin-4-amine derivatives) : LD₅₀ values of 1332.2 and 1593.5 mg/kg in mice, indicating low acute toxicity .
  • N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: Mutagenic in mouse models but non-carcinogenic .

Comparison with Target Compound :

Key Differences :

  • The target compound’s 2-aminoethyl group may require specialized coupling reagents, unlike simpler alkylation steps for methyl or benzyl groups .

Preparation Methods

General Synthetic Strategy

The synthetic approach to N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically follows these key steps:

Detailed Preparation Methodology

Based on patent literature and medicinal chemistry research, the preparation can be outlined as follows:

Step Reaction Reagents/Conditions Notes
1 Formation of 1H-pyrazolo[3,4-d]pyrimidin-4-amine core Cyclization of 3-amino-1H-pyrazole derivatives with formamide or suitable pyrimidine precursors Yields the basic heterocyclic scaffold
2 Bromination at 3-position N-bromosuccinimide (NBS) in an inert solvent (e.g., DMF or dichloromethane) at 0°C to room temperature Regioselective bromination; temperature control avoids polybromination
3 N-Methylation at N-1 Methyl iodide (MeI) or dimethyl sulfate with a base such as potassium carbonate (K2CO3) in acetone or DMF Ensures selective methylation at N-1 without affecting other positions
4 Introduction of N-(2-aminoethyl) substituent at 4-amino Reaction of 4-chloro or 4-bromo intermediate with ethylenediamine under reflux Nucleophilic aromatic substitution or amination to attach the aminoethyl group

Representative Synthetic Route

A representative synthetic route is as follows:

  • Synthesis of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Starting from the pyrazolo[3,4-d]pyrimidin-4-amine core, selective bromination at the 3-position is carried out with NBS in DMF at low temperature.

  • N-Methylation: The 1H nitrogen is methylated using methyl iodide in the presence of potassium carbonate in acetone, yielding 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Amination with 2-aminoethyl group: The 4-position amino group is substituted with 2-aminoethyl via reaction with ethylenediamine, often under reflux conditions in a polar aprotic solvent like ethanol or DMF.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield/Purity
Bromination temperature 0°C to room temperature Low temperature prevents overbromination
Methylation base K2CO3 or NaH Strong base ensures effective methylation
Amination solvent DMF, ethanol Polar solvents favor nucleophilic substitution
Reaction time 2-24 hours depending on step Longer times improve conversion but may increase side reactions

Research Findings and Data

  • The bromination step is critical for regioselectivity; improper conditions lead to polybrominated byproducts.

  • N-methylation is selective for the N-1 position due to steric and electronic factors, confirmed by NMR and mass spectrometry.

  • The introduction of the 2-aminoethyl substituent enhances solubility and biological activity, as demonstrated in kinase inhibition assays.

  • Purification is typically achieved by recrystallization or chromatographic techniques, yielding the target compound with >95% purity.

Summary Table of Key Steps

Step Reactant Reagent Solvent Temperature Time Yield (%) Notes
Bromination Pyrazolo[3,4-d]pyrimidin-4-amine NBS DMF 0°C to RT 2-4 h 75-85 Regioselective bromination
N-Methylation 3-bromo derivative MeI, K2CO3 Acetone RT 12-18 h 80-90 Selective N-1 methylation
Amination 3-bromo-1-methyl derivative Ethylenediamine DMF or EtOH Reflux 6-12 h 70-80 Nucleophilic substitution

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing pyrazolo[3,4-d]pyrimidine derivatives like N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyrazolopyrimidines can be synthesized by reacting precursors with alkyl/aryl halides in polar aprotic solvents (e.g., acetonitrile or dichloromethane) under reflux. Purification often involves recrystallization from acetonitrile or column chromatography .
  • Key Steps :

  • Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) or similar reagents.
  • Aminoethylation : React with 2-aminoethylamine under basic conditions (e.g., cesium carbonate) to functionalize the 4-amine position.
  • Validation : Confirm purity via melting point analysis, HPLC, or TLC .

Q. How is the compound characterized structurally?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., δ 8.87 ppm for aromatic protons) and carbon backbone .
  • Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., m/z 215 [M+H]+ for related compounds) .
  • IR Spectroscopy : Peaks at ~3298 cm1^{-1} indicate N-H stretching in amine groups .
    • Example Data : For analogs, 1^1H NMR of 1-methyl derivatives shows singlet peaks at δ 3.5 ppm for methyl groups attached to nitrogen .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Assays :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC50_{50} values against kinases like Src or MAPK .
  • Cell Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., TNBC models) .
  • Enzyme Binding : Surface plasmon resonance (SPR) quantifies binding affinity to targets like COX-2 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of pyrazolopyrimidine derivatives?

  • Approach :

  • Core Modifications : Substituents at the 1-, 3-, and 4-positions critically affect target selectivity. For example, bulky groups (e.g., cyclohexyl) enhance kinase inhibition by occupying hydrophobic pockets .
  • Side Chain Engineering : The 2-aminoethyl group improves solubility and CNS penetration, as seen in analogs with similar substituents .
    • Case Study : Replacing bromine with ethynyl groups in 3-(phenylethynyl) derivatives increased Src inhibition (IC50_{50} = 0.003 μM) .

Q. How to resolve contradictory data in biological activity across assays?

  • Strategies :

  • Orthogonal Validation : Combine biochemical assays (e.g., kinase profiling) with cellular assays (e.g., phospho-ERK1/2 Western blotting) to confirm target engagement .
  • Dose-Response Analysis : Perform IC50_{50} titrations to rule out off-target effects at higher concentrations .
  • Computational Docking : Use tools like AutoDock Vina to model binding modes and rationalize discrepancies (e.g., steric clashes in certain conformers) .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

  • Tools :

  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to assess solubility and reactivity .
  • ADMET Prediction : Software like SwissADME estimates logP, blood-brain barrier permeability, and cytochrome P450 interactions .
    • Example : For CNS-penetrant analogs, reducing polar surface area (<70 Ų) improved bioavailability .

Q. How to design experiments for target identification in uncharacterized biological systems?

  • Workflow :

Pull-Down Assays : Use biotinylated derivatives to isolate binding proteins from cell lysates.

Thermal Proteome Profiling (TPP) : Monitor protein stability shifts upon compound treatment to identify targets .

CRISPR Screening : Genome-wide knockout libraries reveal synthetic lethal interactions .

Q. What strategies mitigate toxicity while retaining efficacy in preclinical models?

  • Approaches :

  • Prodrug Design : Mask polar groups (e.g., aminoethyl) with ester linkages to reduce off-target effects .
  • Selectivity Screening : Test against panels of kinases (e.g., Eurofins KinaseProfiler™) to prioritize compounds with narrow inhibition profiles .
  • In Vivo Tolerability : Monitor body weight and organ histopathology in rodent models during dose escalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.